



# **Application Notes and Protocols for MF59 Adjuvant in Mouse Immunization Studies**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Application Notes Introduction to MF59 Adjuvant

MF59® is a proprietary oil-in-water emulsion adjuvant used in several human vaccines to enhance the immune response.[1] It is composed of squalene oil (4.3%) stabilized by the surfactants Tween 80 (0.5%) and Span 85 (0.5%) in a citrate buffer.[1] When combined with an antigen, MF59 significantly boosts both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity, making it a valuable tool for preclinical vaccine research in mouse models. [2][3] Its use can lead to antigen dose-sparing and the induction of broader, more persistent immune responses.[3][4][5]

## **Mechanism of Action**

The adjuvanticity of MF59 is not based on a single receptor but on its ability to create a localized, immunostimulatory environment at the injection site.[5][6] The key mechanisms include:

Induction of Endogenous Danger Signals: Upon intramuscular injection, MF59 induces a
rapid release of endogenous ATP from muscle cells.[7] This extracellular ATP acts as a
"danger signal," initiating an inflammatory cascade.[7]



- Immune Cell Recruitment: The initial inflammatory signals trigger the secretion of various chemokines (such as CCL2, CCL4, CXCL8) and cytokines.[1][2][5] This leads to the robust recruitment of innate immune cells, including monocytes, macrophages, neutrophils, and dendritic cells (DCs), to the injection site.[1][8]
- Enhanced Antigen Uptake and Presentation: MF59 facilitates more efficient uptake of the coadministered antigen by antigen-presenting cells (APCs).[2] It promotes the differentiation of
  recruited monocytes into activated, antigen-loaded monocyte-derived dendritic cells (MoDCs) within the draining lymph nodes.[6][9]
- Activation of Adaptive Immunity: These activated APCs, which show upregulated expression
  of MHC class II and co-stimulatory molecules like CD86, efficiently transport the antigen to
  the draining lymph nodes.[2][5] There, they prime naive T cells, leading to robust antigenspecific CD4+ T helper cell responses and enhanced B cell activation, proliferation, and
  antibody production.[7][9] The mechanism is dependent on the MyD88 signaling pathway but
  is independent of the NLRP3 inflammasome.[7]

## **Key Immunological Outcomes in Mouse Studies**

- Enhanced Antibody Responses: The most well-documented effect of MF59 is the significant enhancement of antigen-specific antibody titers. Studies have shown that equivalent antibody titers can be achieved with 50- to 200-fold less antigen when formulated with MF59 compared to the antigen alone.[3][5] The adjuvant promotes the production of high-avidity, isotype-switched immunoglobulins (IgG), including IgG1 and IgG2 subtypes.[10][11]
- Improved Cellular Immunity: MF59 boosts T-cell mediated immunity, evidenced by increased antigen-specific T-cell proliferation and cytokine production. It is also capable of inducing protective CD8+ T cell responses, even in CD4-deficient mouse models, highlighting its potent and versatile immunostimulatory properties.[10][12]
- Increased Protective Efficacy: In challenge studies, mice immunized with MF59-adjuvanted vaccines show significantly improved protection, characterized by reduced viral loads in target organs and higher survival rates compared to mice receiving non-adjuvanted vaccines.[3][13]

## **Data Presentation**



Table 1: Effect of MF59 on Antigen-Specific IgG Titers in Mice

| Antigen<br>(Dose)                                       | Adjuvant                | Immunizati<br>on<br>Schedule | Post-Prime<br>IgG Titer<br>(log10) | Post-Boost<br>IgG Titer<br>(log10) | Reference |
|---------------------------------------------------------|-------------------------|------------------------------|------------------------------------|------------------------------------|-----------|
| Trivalent Influenza Vaccine (TIV) (0.1 µg each antigen) | None                    | Day 0, Day<br>28             | ~2.2                               | ~3.0                               | [7]       |
| Trivalent Influenza Vaccine (TIV) (0.1 µg each antigen) | MF59 (40%<br>v/v)       | Day 0, Day<br>28             | ~3.5                               | ~4.8                               | [7]       |
| H1N1 Split<br>Vaccine                                   | None (in<br>CD4KO mice) | Day 0, Day<br>21             | <1.0                               | <1.0                               | [10]      |
| H1N1 Split<br>Vaccine                                   | MF59 (in<br>CD4KO mice) | Day 0, Day<br>21             | ~2.8                               | ~4.0                               | [10]      |

Table 2: Effect of MF59 on Immune Cell Populations in Draining Lymph Nodes (18h post-immunization)



| Cell Type          | Immunization<br>Group | Percentage of<br>Antigen-Positive<br>Cells (Mean ± SD) | Reference |
|--------------------|-----------------------|--------------------------------------------------------|-----------|
| Monocytes / Mo-DCs | Antigen only          | 1.5 ± 0.5%                                             | [9]       |
| Monocytes / Mo-DCs | Antigen + MF59        | 10.0 ± 2.0%                                            | [9]       |
| Conventional DCs   | Antigen only          | 2.0 ± 0.8%                                             | [9]       |
| Conventional DCs   | Antigen + MF59        | 4.0 ± 1.2%                                             | [9]       |
| Macrophages        | Antigen only          | 0.8 ± 0.3%                                             | [9]       |
| Macrophages        | Antigen + MF59        | 2.5 ± 0.9%                                             | [9]       |

## **Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of MF59 adjuvant.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Immunology and efficacy of MF59-adjuvanted vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The adjuvant MF59 increases the immunogenicity and protective efficacy of subunit influenza vaccine in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]

## Methodological & Application





- 5. MF59®-adjuvanted vaccines for seasonal and pandemic influenza prophylaxis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. MF59 Adjuvant Enhances Diversity and Affinity of Antibody-Mediated Immune Response to Pandemic Influenza Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Single immunization with MF59-adjuvanted inactivated whole-virion H7N9 influenza vaccine provides early protection against H7N9 virus challenge in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for MF59 Adjuvant in Mouse Immunization Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676554#using-mf59-adjuvant-in-mouse-immunization-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com